REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[N:3]=1.C(N)C[NH2:12]>>[CH3:9][O:8][C:4]1[N:3]=[C:2]([NH2:12])[CH:7]=[CH:6][CH:5]=1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC=C1)OC
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
C(CN)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess ethylenediamine was removed by rotary evaporation
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Type
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DISSOLUTION
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Details
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The residue was dissolved in a small volume of 2.5 M aqueous sodium hydroxide
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Type
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EXTRACTION
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Details
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extracted thoroughly with dichloromethane
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Type
|
WASH
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Details
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The combined organic layers were washed with saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
|
|
Type
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product
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Smiles
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COC1=CC=CC(=N1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |